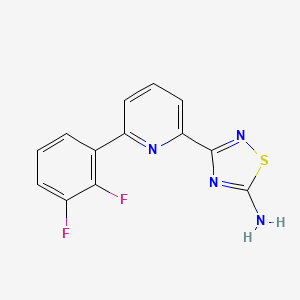
3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a difluorophenyl group and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the pyridine and thiadiazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism by which 3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,3-Difluorophenyl)pyridine: Similar structure but lacks the thiadiazole ring.
2,3,6-Trifluoropyridine: Contains additional fluorine atoms and different substitution patterns.
Uniqueness
3-(6-(2,3-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of its pyridine and thiadiazole rings, along with the difluorophenyl substitution. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propriétés
Formule moléculaire |
C13H8F2N4S |
|---|---|
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
3-[6-(2,3-difluorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H8F2N4S/c14-8-4-1-3-7(11(8)15)9-5-2-6-10(17-9)12-18-13(16)20-19-12/h1-6H,(H2,16,18,19) |
Clé InChI |
SLLOFMPAYZZWCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C3=NSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


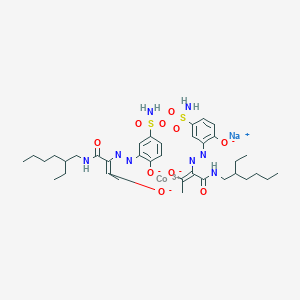
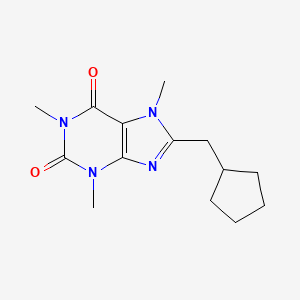
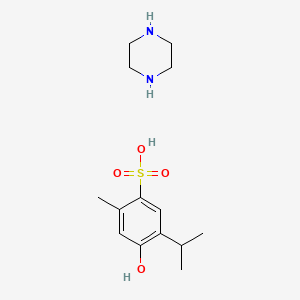
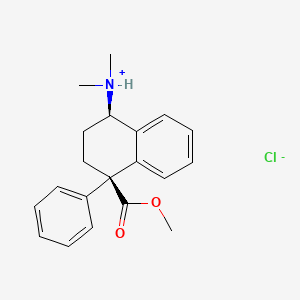
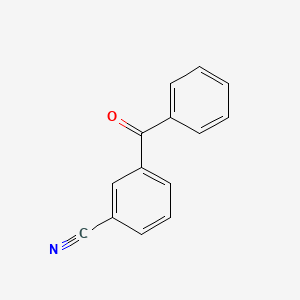
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
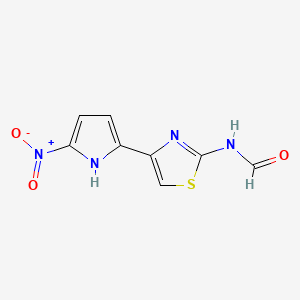
![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
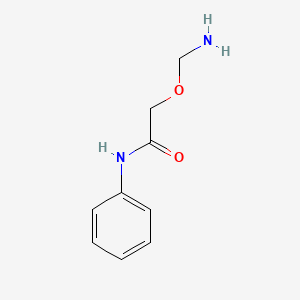
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
